1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone
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Description
1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone is a useful research compound. Its molecular formula is C24H19BrCl2N2O2 and its molecular weight is 518.23. The purity is usually 95%.
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Mechanism of Action
Mode of action
The mode of action of pyrazoline derivatives can vary depending on the specific compound and target. For example, some pyrazoline derivatives have been found to inhibit AChE, an enzyme that breaks down acetylcholine in the nervous system .
Biochemical pathways
Pyrazoline derivatives can affect various biochemical pathways. For instance, they can influence the production of reactive oxygen species (ROS), which play a role in cellular damage and disease development .
Result of action
The results of the compound’s action can depend on its specific targets and mode of action. For example, inhibition of AChE by some pyrazoline derivatives can lead to changes in nerve pulse transmission, potentially leading to behavioral changes and movement impairment .
Biochemical Analysis
Biochemical Properties
1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been shown to inhibit acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . This inhibition can lead to increased levels of acetylcholine, affecting nerve impulse transmission. Additionally, the compound interacts with reactive oxygen species (ROS) and can influence oxidative stress levels within cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress by increasing ROS levels, leading to cellular damage and apoptosis . Furthermore, it affects the activity of AchE, resulting in altered nerve impulse transmission and potential neurotoxic effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of AchE, inhibiting its activity and preventing the hydrolysis of acetylcholine . This binding interaction is crucial for its neurotoxic effects. Additionally, the compound can interact with ROS, leading to oxidative stress and subsequent cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained oxidative stress and neurotoxic effects . The stability of the compound in various conditions, including different pH levels and temperatures, also affects its efficacy and safety in laboratory experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it can induce toxic effects, including neurotoxicity and oxidative damage . Threshold effects and dose-response relationships are critical for understanding the compound’s safety and efficacy in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are important for understanding its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that affect its localization and accumulation . Understanding these interactions is crucial for predicting the compound’s efficacy and potential side effects in different tissues .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall efficacy .
Properties
IUPAC Name |
1-[5-(4-bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrCl2N2O2/c1-31-23(16-5-3-2-4-6-16)24(30)29-22(19-12-11-18(26)13-20(19)27)14-21(28-29)15-7-9-17(25)10-8-15/h2-13,22-23H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZJLJHWBPNHKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrCl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.